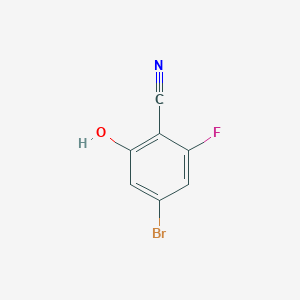

4-溴-2-氟-6-羟基苯甲腈

描述

4-Bromo-2-fluoro-6-hydroxybenzonitrile is a chemical compound with the molecular formula C7H4BrFN and a molecular weight of 182.017 g/mol . It is also known by other names, including p-bromobenzonitrile , 1-bromo-4-cyanobenzene , and 4-bromobenzoic acid nitrile . Let’s explore its properties and characteristics further.

科学研究应用

除草剂开发和植物抗性

- 一项研究重点介绍了通过表达解毒溴苯腈(一种与 4-溴-2-氟-6-羟基苯甲腈结构相关的化合物)的细菌基因来设计植物的除草剂抗性,展示了一种增强植物对除草剂抗性的方法 (Stalker, Mcbride, & Malyj, 1988)。

合成化学

- 通过芳基硼酸的卤脱硼轻松合成 2-溴-3-氟苯甲腈,展示了此类转化在创建卤代芳香腈中的实用性,这可能与合成包括 4-溴-2-氟-6-羟基苯甲腈的衍生物有关 (Szumigala, Devine, Gauthier, & Volante, 2004)。

放射性氟化和放射性药物

- 一种使用 4-氟苯甲腈氧化物进行放射性氟化的方法,可轻松标记低分子量放射性药物,表明在诊断和治疗剂的开发中具有潜在应用 (Zlatopolskiy, Kandler, Kobus, Mottaghy, & Neumaier, 2012)。

作用机制

Target of Action

It is known that this compound is often used in the suzuki–miyaura coupling reaction , a type of cross-coupling reaction, suggesting that its primary targets could be organoboron compounds and palladium (II) complexes .

Mode of Action

In the context of the Suzuki–Miyaura coupling reaction, 4-Bromo-2-fluoro-6-hydroxybenzonitrile likely interacts with its targets through a process known as transmetalation . This process involves the transfer of an organic group from boron to palladium, forming a new carbon-carbon bond .

Action Environment

The action, efficacy, and stability of 4-Bromo-2-fluoro-6-hydroxybenzonitrile can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which this compound is often used, is known to be exceptionally mild and functional group tolerant . This suggests that the reaction can proceed in a variety of environmental conditions.

属性

IUPAC Name |

4-bromo-2-fluoro-6-hydroxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNO/c8-4-1-6(9)5(3-10)7(11)2-4/h1-2,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARDAEBQYIBXEMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)C#N)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(trifluoromethyl)benzyl]cyclopropanamine](/img/structure/B2708910.png)

![N-(2-(diethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2708911.png)

![(3Z)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydro-1H-indol-2-one](/img/structure/B2708912.png)

![N-butyl-4-[2-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2708913.png)

![3-[[4-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)phenyl]methyl]-1H-quinazoline-2,4-dione](/img/structure/B2708917.png)

![2-aminospiro[3.3]heptane-2-carbonitrile hydrochloride](/img/structure/B2708918.png)

![9-(2-methoxyphenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione](/img/structure/B2708919.png)

![2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one](/img/structure/B2708924.png)

![7-(4-Isopropylstyryl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2708926.png)